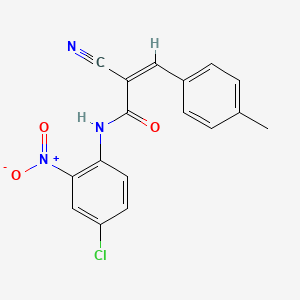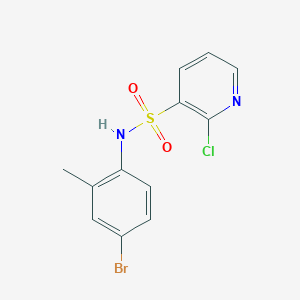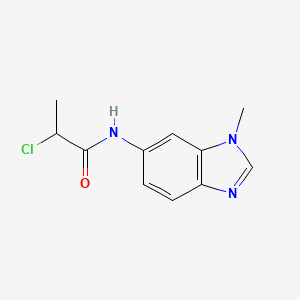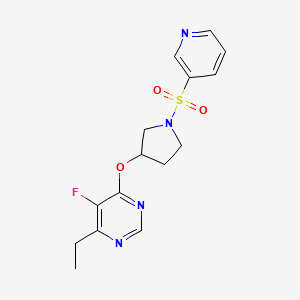
methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate, also known as MCMPA, is a synthetic organic compound with potential applications in the field of medicinal chemistry. It belongs to the class of quinazoline derivatives and has been found to exhibit interesting biological activities.
Mechanism Of Action
The mechanism of action of methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate is not yet fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been found to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. In addition, methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been found to inhibit the activity of certain proteins involved in cancer cell survival and proliferation.
Advantages And Limitations For Lab Experiments
One advantage of using methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate in lab experiments is its high potency against cancer cells. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use in the clinic.
Future Directions
There are several future directions for research on methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate. One area of interest is to further elucidate its mechanism of action and identify its molecular targets. In addition, researchers may explore the use of methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate in combination with other anticancer agents to enhance its efficacy. Finally, there may be potential applications of methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate in other fields, such as neurodegenerative diseases, where it has been shown to exhibit neuroprotective effects.
Synthesis Methods
The synthesis of methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate involves the reaction of 2-methyl-4-phenylquinazoline-3-one with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methanol and an acid catalyst to obtain the final compound.
Scientific Research Applications
Methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
methyl 2-(6-chloro-2-methyl-4-phenyl-4H-quinazolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-20-16-9-8-14(19)10-15(16)18(13-6-4-3-5-7-13)21(12)11-17(22)23-2/h3-10,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHVMLFHPCILSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(N1CC(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzenesulfonamide](/img/structure/B2907017.png)

![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)phenylmethanone](/img/structure/B2907020.png)

![2,2-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2907025.png)
![3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2907026.png)
![2,4,6-Triphenyl-1-[(2-phenyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyridin-1-ium tetrafluoroborate](/img/structure/B2907030.png)


![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2907035.png)
